(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
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Overview
Description
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate: is a derivative of a deoxy sugar, which is a type of sugar molecule that lacks one or more oxygen atoms compared to the typical sugar structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate typically involves the acetylation of D-ribo-Hexopyranose, 2,6-dideoxy-. The process generally includes the following steps:
Starting Material: D-ribo-Hexopyranose, 2,6-dideoxy-.
Acetylation: The hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: D-ribo-Hexopyranose, 2,6-dideoxy-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-ribo-hexopyranose
- 2,6-Dideoxy-3-C-methyl-α-D-ribo-hexopyranose
- 1,6-Anhydro-2,4-dideoxy-β-D-ribo-hexopyranose
Uniqueness
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18O7 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1 |
InChI Key |
QKPIXQGRPBEVLX-MTUJRNEISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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